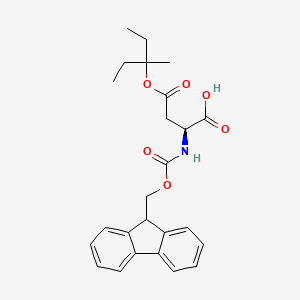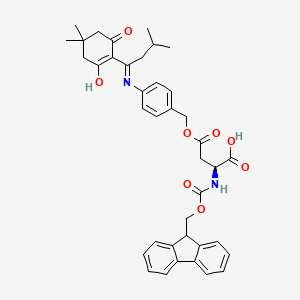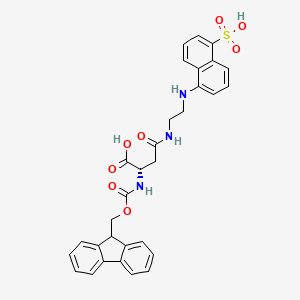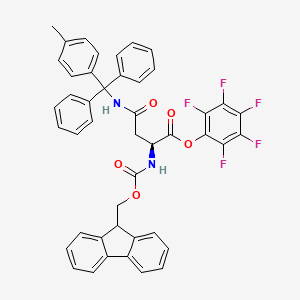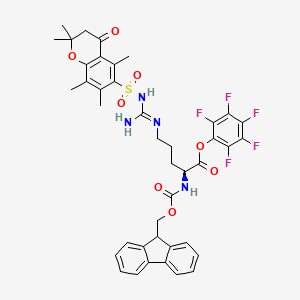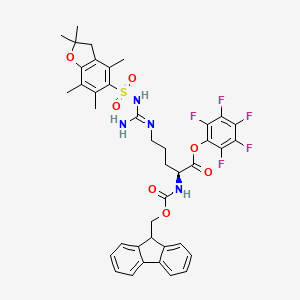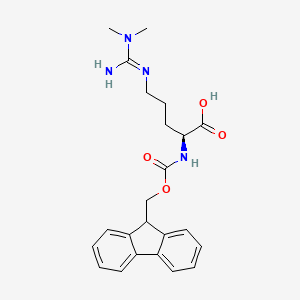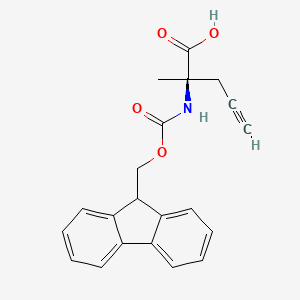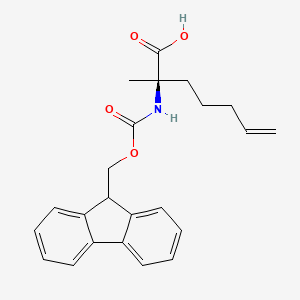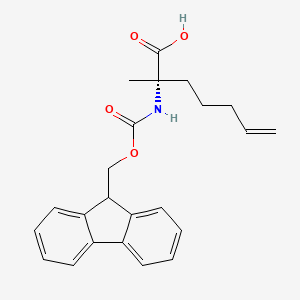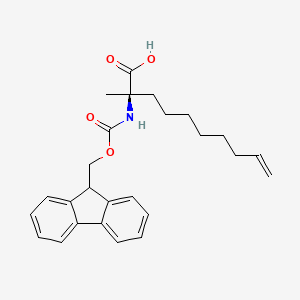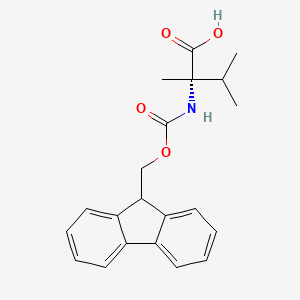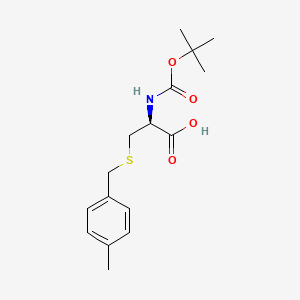
Boc-D-Cys(pMeBzl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Cys(pMeBzl)-OH: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group, and a para-methylbenzyl (pMeBzl) group attached to the thiol group of the cysteine molecule. This modification enhances the stability and reactivity of the cysteine residue, making it useful in various chemical and biological applications.
科学研究应用
Chemistry: Boc-D-Cys(pMeBzl)-OH is used as a building block in peptide synthesis. The protecting groups allow for selective reactions, facilitating the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study the role of cysteine residues in proteins. The compound’s stability makes it suitable for various biochemical assays and structural studies.
Medicine: this compound is explored for its potential in drug development. Its ability to form stable disulfide bonds makes it a candidate for designing drugs that target cysteine-rich proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it valuable in various manufacturing processes.
作用机制
Target of Action
Boc-D-Cys(pMeBzl)-OH, also known as Boc-S-4-methylbenzyl-D-cysteine, is a derivative of the amino acid cysteine . It is primarily used in peptide and protein synthesis . The primary targets of this compound are the amino acids in peptides and proteins that it helps to synthesize .
Mode of Action
The compound works by protecting the cysteine thiol group during peptide synthesis . This protection allows for the synthesis of complex disulfide-rich peptides and proteins . The compound is then removed (deprotected) to reveal the cysteine thiol group, allowing it to participate in the formation of disulfide bonds .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathways involved in peptide and protein synthesis . By protecting the cysteine thiol group, it facilitates the synthesis of complex peptides and proteins, including those with multiple disulfide bonds . These proteins can then participate in a variety of biological processes, depending on their specific structures and functions .
Result of Action
The primary result of the action of this compound is the successful synthesis of complex peptides and proteins . By protecting the cysteine thiol group, it allows these molecules to be synthesized without unwanted side reactions . Once the compound is removed, the resulting peptides and proteins can participate in various biological processes .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence its efficacy and stability. For example, the compound is typically stored at 2-8°C . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Cys(pMeBzl)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine. The thiol group is then protected by reacting with para-methylbenzyl chloride under basic conditions. The final product, this compound, is obtained after purification through techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: Boc-D-Cys(pMeBzl)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc and pMeBzl protecting groups can be removed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Trifluoroacetic acid for Boc group removal and hydrogenolysis for pMeBzl group removal.
Major Products Formed:
Oxidation: Disulfide-linked cysteine derivatives.
Reduction: Free thiol-containing cysteine derivatives.
Substitution: Deprotected cysteine.
相似化合物的比较
Boc-L-Cys(pMeBzl)-OH: Similar structure but with the L-enantiomer of cysteine.
Boc-D-Cys(Trt)-OH: Uses a trityl group instead of pMeBzl for thiol protection.
Fmoc-D-Cys(pMeBzl)-OH: Uses a fluorenylmethyloxycarbonyl group for amino protection.
Uniqueness: Boc-D-Cys(pMeBzl)-OH is unique due to its specific protecting groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and biochemical research, where selective reactions are crucial.
属性
IUPAC Name |
(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVVZWSABRKAL-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
